![molecular formula C14H12N4O3S2 B5645704 N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide](/img/structure/B5645704.png)

N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

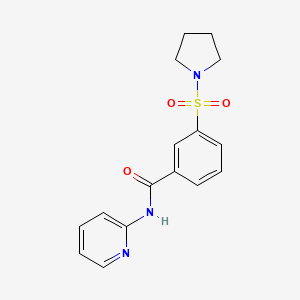

“N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide” is an organic compound with the molecular formula C14H12N4O3S2 . It has an average mass of 348.400 Da and a monoisotopic mass of 348.035095 Da .

Molecular Structure Analysis

The molecular structure of “N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide” consists of a benzothiazol ring and an isonicotinamide group, connected by a sulfonyl bridge . The sulfonyl group (-S(=O)2) is bonded to a nitrogen atom of a ureylene group .Scientific Research Applications

Material Synthesis

This compound is utilized in the synthesis of various materials due to its solubility and reactivity. It serves as a precursor in the formation of complex molecules used in material science, particularly in the development of polymers and coatings that require specific sulfamoyl and carboxamide functional groups .

Flow Cytometry

In the field of cytometry, this compound has potential applications in the multiplexing of assays for the measurement of early stages of apoptosis. It can be used in conjunction with other biologically functional fluorescent dyes to measure mitochondrial function and Reactive Oxygen Species (ROS) generation, thus identifying functionally different subsets within apoptotic populations .

Antidiabetic Research

Derivatives of this compound have been synthesized and evaluated for their in vivo antidiabetic activity. They have shown significant potential in lowering plasma glucose levels in non-insulin-dependent diabetes mellitus models. Moreover, they are being studied as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in the development of metabolic diseases .

High-Throughput Sequencing

The compound is relevant in the context of high-throughput sequencing technology and bioinformatics analysis. It may be involved in the identification and testing of m6A-modified circRNAs, which are crucial for understanding gene expression regulation and associated diseases .

Chemical Synthesis

In chemical synthesis, this compound is important for reactions at the benzylic position, which are crucial for creating complex molecules with pharmaceutical applications. It can act as a building block for the synthesis of various benzothiazole derivatives .

Mechanism of Action

Target of Action

The compound, also known as N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process of the bacteria, leading to its death

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .

Pharmacokinetics

The compound is a derivative of isonicotinamide , which is known to be soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts the cell wall biosynthesis of the bacteria, leading to its death .

properties

IUPAC Name |

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c1-15-23(20,21)10-2-3-11-12(8-10)22-14(17-11)18-13(19)9-4-6-16-7-5-9/h2-8,15H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAZPVGCCBBQRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5645649.png)

![8-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5645657.png)

![[(3aS*,10aS*)-2-(2-amino-6-methylpyrimidin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5645666.png)

![(4R)-N-ethyl-4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-1-[(5-methyl-2-furyl)methyl]-L-prolinamide](/img/structure/B5645671.png)

![N-[4-(aminosulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5645677.png)

![1-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B5645691.png)

![(1S*,5R*)-3-(2-pyridinylcarbonyl)-6-(tetrahydro-2H-pyran-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645712.png)

![7-(4-methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5645717.png)

![8-(1H-indol-5-ylcarbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5645728.png)

![1-[2-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5645734.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine](/img/structure/B5645737.png)

![5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5645743.png)